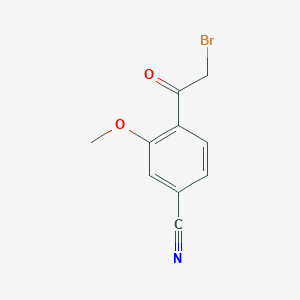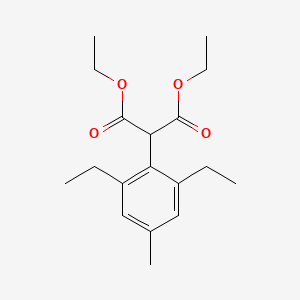
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is an organic compound with the molecular formula C18H26O4. It is a derivative of malonic acid and is characterized by the presence of a diethyl ester group attached to a phenyl ring substituted with two ethyl groups and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate typically involves the reaction of 2,6-diethyl-4-methylphenyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the malonate ester group. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using a similar approach but with optimized conditions for higher yield and purity. The process may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The raw materials used are typically of high purity, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: this compound can be oxidized to form diethyl 2-(2,6-diethyl-4-methylphenyl)malonic acid.
Reduction: Reduction can yield diethyl 2-(2,6-diethyl-4-methylphenyl)propanediol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate involves its role as a building block in organic synthesis. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The phenyl ring’s substituents influence the compound’s reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl phenylmalonate: Another derivative of malonic acid with a phenyl group, used in the synthesis of barbiturates.
Dimethyl malonate: The dimethyl ester of malonic acid, used in similar chemical reactions.
Uniqueness
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of two ethyl groups and a methyl group on the phenyl ring makes it more sterically hindered compared to other malonate esters, affecting its reactivity in substitution and other reactions .
Eigenschaften
Molekularformel |
C18H26O4 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
diethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate |
InChI |
InChI=1S/C18H26O4/c1-6-13-10-12(5)11-14(7-2)15(13)16(17(19)21-8-3)18(20)22-9-4/h10-11,16H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZNSOMUATIASSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1C(C(=O)OCC)C(=O)OCC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


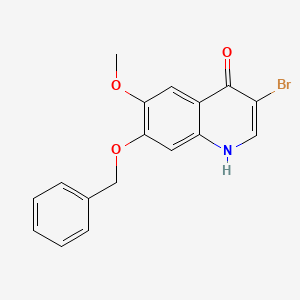
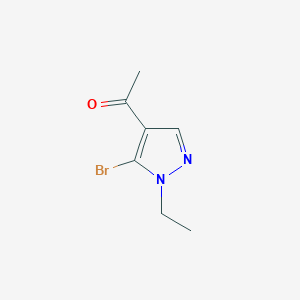
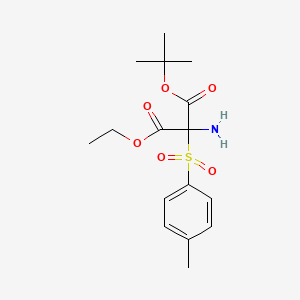

![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
![(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B13911068.png)
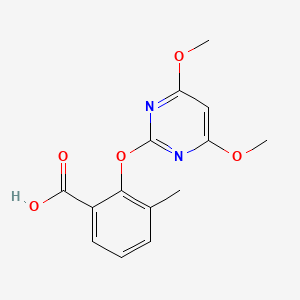
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)
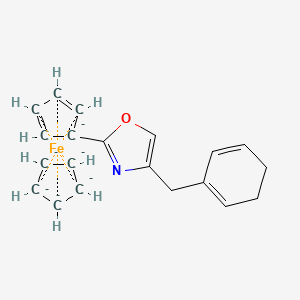
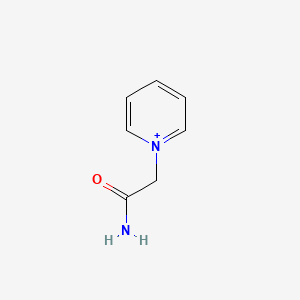
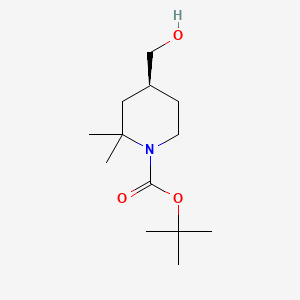
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)

